4-(Benzyloxy)phenyl 4-methylbenzoate
Description
4-(Benzyloxy)phenyl 4-methylbenzoate is a benzoate ester derivative characterized by a benzyloxy group attached to the para position of a phenyl ring, which is further esterified with 4-methylbenzoic acid. This compound is structurally significant due to its aromatic and ester functionalities, making it relevant in organic synthesis, material science, and pharmaceutical research.
Properties
Molecular Formula |
C21H18O3 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(4-phenylmethoxyphenyl) 4-methylbenzoate |
InChI |
InChI=1S/C21H18O3/c1-16-7-9-18(10-8-16)21(22)24-20-13-11-19(12-14-20)23-15-17-5-3-2-4-6-17/h2-14H,15H2,1H3 |
InChI Key |
UEXNAAFGIOCCME-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Molecular Parameters of Selected Benzoate Esters
Key Observations:
- Alkyl Chain Impact: Longer alkyl chains (e.g., dodecanoate in or pentyl/hexyl in ) increase hydrophobicity and melting points compared to methyl or benzyloxy groups.
- Polar Substituents : The introduction of a hydroxyl group (as in ) enhances solubility in polar solvents, whereas methoxy or benzyloxy groups prioritize aromatic interactions.
Key Observations:
- Enzyme Inhibition : Substituent position critically affects bioactivity. For example, 3-methoxy groups in benzyloxy phenyl derivatives enhance butyrylcholinesterase (BChE) inhibition, whereas unsubstituted analogs show negligible activity .
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